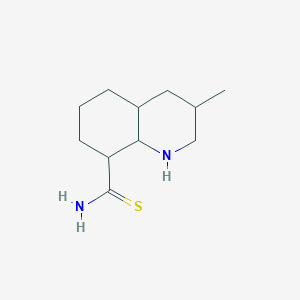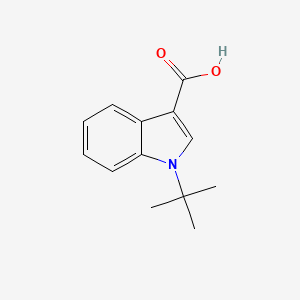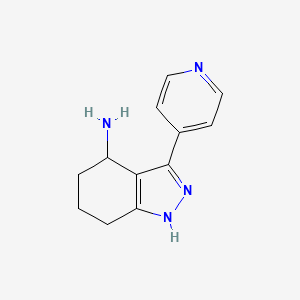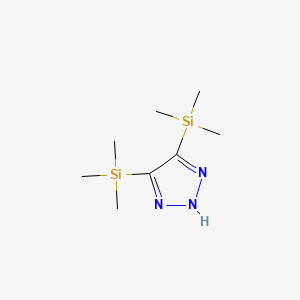![molecular formula C9H8ClN3O B11890420 4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B11890420.png)
4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde typically involves multiple steps. One common method starts with the chlorination of a carbonyl compound using phosphorus oxychloride to form a dichloro pyrimidine ring. This is followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to introduce the aldehyde group .
Industrial Production Methods
In an industrial setting, the synthesis may involve the use of microwave-assisted techniques to enhance reaction rates and yields. For example, the chlorination step can be optimized using microwave irradiation, which significantly reduces reaction times and improves overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions are often more complex heterocyclic compounds that can serve as intermediates in the synthesis of pharmaceuticals .
Applications De Recherche Scientifique
4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the development of kinase inhibitors, which are crucial in studying cell signaling pathways.
Medicine: This compound is a key intermediate in the synthesis of drugs targeting cancer and inflammatory diseases
Industry: It is employed in the production of pharmaceutical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde involves its role as a kinase inhibitor. It interferes with the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it effective in cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Shares the same core structure but lacks the aldehyde group.
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Similar structure with a methyl group instead of the aldehyde
Uniqueness
4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is unique due to the presence of both the chloro and aldehyde functional groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C9H8ClN3O |
|---|---|
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
4-chloro-2,7-dimethylpyrrolo[2,3-d]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H8ClN3O/c1-5-11-8(10)7-6(4-14)3-13(2)9(7)12-5/h3-4H,1-2H3 |
Clé InChI |
SBPCXMHSGPIYNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=CN2C)C=O)C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


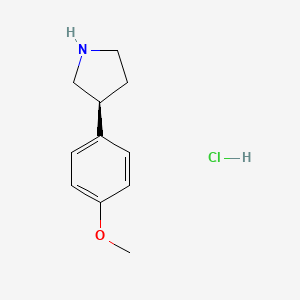
![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B11890353.png)
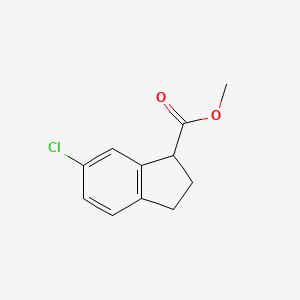
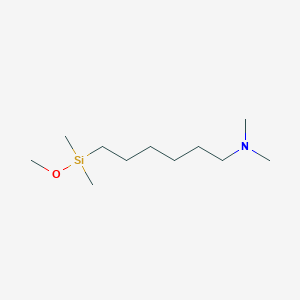

![Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B11890367.png)

